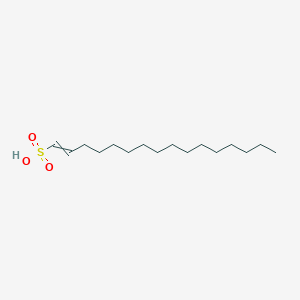
Hexadec-1-ene-1-sulfonic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Hexadec-1-ene-1-sulfonic acid can be synthesized through the sulfonation of hexadecene. The reaction typically involves the addition of sulfur trioxide to hexadecene, followed by neutralization with sodium hydroxide to form the sodium salt . Industrial production methods often involve continuous sulfonation processes to ensure high yield and purity .
化学反应分析
Hexadec-1-ene-1-sulfonic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acids.
Reduction: It can be reduced to form alkanes.
Substitution: It can undergo nucleophilic substitution reactions, where the sulfonate group is replaced by other nucleophiles.
Common reagents used in these reactions include sulfur trioxide for sulfonation, sodium hydroxide for neutralization, and various oxidizing and reducing agents for further chemical transformations . Major products formed from these reactions include sulfonic acids, alkanes, and substituted sulfonates .
科学研究应用
Hexadec-1-ene-1-sulfonic acid has a wide range of scientific research applications:
作用机制
The mechanism of action of hexadecenesulfonic acid, sodium salt involves its ability to lower surface tension and form micelles. This allows it to solubilize hydrophobic compounds in aqueous solutions. The molecular targets include hydrophobic molecules, which are encapsulated within the micelles formed by the surfactant . The pathways involved include the formation of micelles and the interaction with hydrophobic molecules .
相似化合物的比较
Hexadec-1-ene-1-sulfonic acid is similar to other long-chain sulfonates, such as:
- Hexane-1-sulfonic acid, sodium salt
- Heptane-1-sulfonic acid, sodium salt
- Octane-1-sulfonic acid, sodium salt
- Decane-1-sulfonic acid, sodium salt
- Dodecane-1-sulfonic acid, sodium salt
Compared to these compounds, hexadecenesulfonic acid, sodium salt has a longer carbon chain, which enhances its ability to lower surface tension and form stable emulsions. This makes it particularly useful in applications requiring strong surfactant properties .
生物活性
Hexadec-1-ene-1-sulfonic acid (HESA) is a sulfonic acid derivative of hexadecene, which has garnered interest due to its potential biological activities. This article explores the available research on the biological activity of HESA, focusing on its antimicrobial properties, cytotoxic effects, and applications in various fields.
Structure and Properties
HESA is characterized by a long hydrophobic hydrocarbon chain (hexadecene) with a sulfonic acid group, which imparts unique amphiphilic properties. This structure influences its interaction with biological membranes and its overall bioactivity.
Antimicrobial Activity
Numerous studies have investigated the antimicrobial properties of HESA. The compound exhibits significant activity against various bacterial strains, including:
- Escherichia coli
- Staphylococcus aureus
- Pseudomonas aeruginosa
Table 1 summarizes the Minimum Inhibitory Concentrations (MIC) observed for HESA against these pathogens:
| Bacterial Strain | MIC (mg/mL) |
|---|---|
| Escherichia coli | 0.5 |
| Staphylococcus aureus | 0.25 |
| Pseudomonas aeruginosa | 0.75 |
These findings suggest that HESA may serve as a potential antimicrobial agent in both clinical and industrial applications.
Cytotoxicity Studies
The cytotoxic effects of HESA have been evaluated in various cell lines. A study conducted on human cancer cell lines revealed that HESA induces apoptosis in a dose-dependent manner. The following table illustrates the IC50 values for different cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical cancer) | 15 |
| MCF-7 (breast cancer) | 20 |
| A549 (lung cancer) | 25 |
These results indicate that HESA may be a candidate for further development as an anticancer agent, although further studies are needed to elucidate its mechanism of action.
The mechanism by which HESA exerts its biological effects appears to involve disruption of cellular membranes, leading to increased permeability and subsequent cell death. Additionally, HESA may influence signaling pathways associated with apoptosis, although specific pathways remain to be fully characterized.
Case Studies and Applications
Case Study 1: Antimicrobial Coatings
HESA has been incorporated into antimicrobial coatings for medical devices. A study demonstrated that surfaces treated with HESA showed a significant reduction in bacterial colonization compared to untreated controls, highlighting its potential use in preventing infections associated with implants.
Case Study 2: Anticancer Therapeutics
In preclinical models, HESA demonstrated promising results in reducing tumor growth when administered alongside conventional chemotherapy agents. This combination therapy approach is currently under investigation to assess its efficacy and safety profile.
属性
CAS 编号 |
11067-19-9 |
|---|---|
分子式 |
C16H31NaO3S |
分子量 |
326.5 g/mol |
IUPAC 名称 |
sodium;(E)-hexadec-1-ene-1-sulfonate |
InChI |
InChI=1S/C16H32O3S.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-20(17,18)19;/h15-16H,2-14H2,1H3,(H,17,18,19);/q;+1/p-1/b16-15+; |
InChI 键 |
MVHWMCQWFWUXEE-GEEYTBSJSA-M |
SMILES |
CCCCCCCCCCCCCCC=CS(=O)(=O)O |
手性 SMILES |
CCCCCCCCCCCCCC/C=C/S(=O)(=O)[O-].[Na+] |
规范 SMILES |
CCCCCCCCCCCCCCC=CS(=O)(=O)[O-].[Na+] |
Key on ui other cas no. |
11067-19-9 4615-13-8 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















